molecular formula C8H11BrN2O2S B592143 tert-Butyl 4-bromothiazol-2-ylcarbamate CAS No. 944804-88-0

tert-Butyl 4-bromothiazol-2-ylcarbamate

Cat. No.: B592143
CAS No.: 944804-88-0
M. Wt: 279.152
InChI Key: OVRIFGLINJVMLO-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromothiazol-2-ylcarbamate is a Boc-protected 2-aminothiazole derivative that serves as a crucial building block in organic and medicinal chemistry research. Its primary research value lies in providing efficient access to the challenging 2-amino-4-halothiazole scaffold, a significant feature in many biologically active molecules . This compound is particularly valuable for synthesizing novel thiazolides, which are a class of compounds with broad-spectrum anti-infective properties, including activity against parasites, hepatitis B, hepatitis C, and influenza A viruses . The Boc-protected amine group enhances the stability of the intermediate, facilitating further functionalization that would be difficult with the unstable free amine . Researchers utilize this reagent in the development of potential antiviral agents, kinase inhibitor anticancer agents, and other pharmacologically active compounds, making it a versatile intermediate for drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRIFGLINJVMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668689
Record name tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944804-88-0
Record name tert-Butyl (4-bromo-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of Tert Butyl 4 Bromothiazol 2 Ylcarbamate

Strategies for Introducing Bromine at the Thiazole (B1198619) C-4 Position

The placement of a bromine atom at the C-4 position of the thiazole ring is a key step in the synthesis of the target compound. Several strategies have been developed to achieve this, each with its own advantages and mechanistic nuances.

Direct Halogenation Approaches for Thiazole Systems

Direct halogenation of thiazole systems can be a straightforward approach to introduce a bromine atom. However, the inherent reactivity of the thiazole ring often leads to substitution at the more electron-rich C-5 position. rsc.orgnih.gov Electrophilic aromatic substitution on the thiazole ring is generally less facile than on more electron-rich heterocycles like thiophene, often necessitating harsher reaction conditions. lookchem.com The presence of the nitrogen atom also deactivates the ring towards electrophilic attack and creates three distinct positions for substitution, which can lead to mixtures of products. lookchem.com

For 2-aminothiazole (B372263) derivatives, direct bromination with reagents like N-bromosuccinimide (NBS) typically results in the formation of the 5-bromo derivative. lookchem.comacs.org To achieve C-4 bromination, alternative strategies are often required.

Halogen Dance Rearrangement from 5-Bromothiazole (B1268178) Derivatives

A powerful method for the synthesis of 4-bromothiazoles is the "halogen dance" rearrangement. wikipedia.orgchemeurope.com This reaction involves the base-catalyzed migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. wikipedia.orgchemeurope.com In the context of synthesizing tert-butyl 4-bromothiazol-2-ylcarbamate, this typically involves the rearrangement of a precursor, tert-butyl 5-bromothiazol-2-ylcarbamate. rsc.org

The halogen dance rearrangement is typically initiated by a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). rsc.orgnih.govic.ac.uk The mechanism involves the deprotonation of the thiazole ring to form an anionic intermediate. wikipedia.orgic.ac.uk This is followed by a series of intermolecular halogen-metal exchange reactions that ultimately lead to the migration of the bromine atom. ic.ac.uk

The driving force for the rearrangement is the formation of a more thermodynamically stable lithiated intermediate. ic.ac.uk In the case of 5-bromothiazole derivatives, the rearrangement to the 4-bromo isomer is favored due to the stabilization of the resulting anion. rsc.org The reaction can be influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org

Conversion from Thiazolones via Appel-Related Conditions

An alternative and efficient route to 4-bromothiazoles involves the conversion of 2-aminothiazol-4(5H)-one, also known as pseudothiohydantoin. nih.gov This method utilizes conditions related to the Appel reaction, which is known for converting alcohols to alkyl halides. wikipedia.orgorganic-chemistry.orgjk-sci.com

In this synthetic approach, the key intermediate is the Boc-protected 2-aminothiazol-4(5H)-one. nih.govrsc.org Treatment of this intermediate with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of triphenylphosphine (B44618) (PPh3) leads to the formation of the desired this compound. rsc.org This method allows for the direct introduction of bromine at the C-4 position, avoiding the regioselectivity issues associated with direct halogenation of the thiazole ring. rsc.org The reaction proceeds under mild conditions and provides good yields of the target compound. nih.govrsc.org

Interactive Table: Comparison of Synthetic Strategies for C-4 Bromination

Strategy Starting Material Key Reagents Advantages Disadvantages Reference
Direct Halogenation 2-Aminothiazole derivative NBS Potentially simple Poor regioselectivity, favors C-5 bromination lookchem.comacs.org
Halogen Dance tert-Butyl 5-bromothiazol-2-ylcarbamate Strong base (e.g., LDA) Access to C-4 isomer Requires strongly basic conditions rsc.orgwikipedia.org
From Thiazolone Boc-protected 2-aminothiazol-4(5H)-one NBS, PPh3 Good regioselectivity, mild conditions Requires preparation of the thiazolone starting material nih.govrsc.org

Regioselective Boc Protection of 2-Aminothiazole Scaffolds

The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step in the synthesis of the title compound. This group serves to protect the 2-amino functionality during subsequent reactions and can be readily removed under acidic conditions. wikipedia.orgbzchemicals.com

Methods for Selective tert-Butyl Carbamate (B1207046) Formation

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgbzchemicals.com The reaction can be carried out under various conditions, including in aqueous or anhydrous solvents. bzchemicals.comorganic-chemistry.org Common bases used for this transformation include sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate. bzchemicals.com

The selective mono-N-Boc protection of 2-aminothiazole can be achieved with high chemoselectivity. organic-chemistry.org For instance, the reaction of 2-aminothiazole with Boc₂O can be performed in water, which often leads to the clean formation of the N-Boc derivative without significant side products. organic-chemistry.orgnih.gov The choice of solvent and base can be optimized to ensure high yields and selectivity. For example, using DMAP as a catalyst in an organic solvent like acetonitrile (B52724) is also a common and effective method. wikipedia.orgbzchemicals.com

Interactive Table: Conditions for Boc Protection of Amines

Reagents Solvent Base Temperature Reference
Boc₂O Water - Ambient bzchemicals.com
Boc₂O Tetrahydrofuran (THF) - 40 °C bzchemicals.com
Boc₂O Water/THF Sodium hydroxide 0 °C to Ambient bzchemicals.com
Boc₂O Acetonitrile 4-Dimethylaminopyridine (DMAP) Not specified wikipedia.orgbzchemicals.com
Boc₂O Chloroform/Water (biphasic) Sodium bicarbonate Reflux bzchemicals.com

Optimization of Reaction Conditions and Yields in Laboratory and Scaled Synthesis

The efficient synthesis of this compound typically involves the protection of the amino group of 2-amino-4-bromothiazole (B130272) with a tert-butoxycarbonyl (Boc) group. This reaction, while straightforward in principle, is highly dependent on a range of parameters that can be fine-tuned to maximize yield and minimize impurities.

The choice of solvent, reaction temperature, and duration are pivotal factors that collectively determine the outcome of the Boc-protection reaction. The solubility of the starting material, 2-amino-4-bromothiazole, and the stability of the product are key considerations in solvent selection.

Research findings indicate that aprotic solvents are generally preferred for this transformation. Tetrahydrofuran (THF) has been identified as a particularly effective solvent, often leading to higher yields compared to other solvents like dichloromethane (B109758) (DCM) or acetonitrile. The reaction proceeds by nucleophilic attack of the amino group on di-tert-butyl dicarbonate ((Boc)₂O), and the polarity and coordinating ability of the solvent can influence the rate of this reaction.

Temperature control is also crucial. While the reaction can proceed at ambient temperature, studies have shown that initiating the reaction at a lower temperature (e.g., 0 °C) and then allowing it to gradually warm to room temperature can improve the yield and selectivity. This is likely due to better control over the initial exothermic reaction and suppression of potential side reactions. Higher temperatures may accelerate the reaction but can also lead to the formation of impurities.

The reaction time is typically optimized to ensure complete conversion of the starting material without significant product degradation. Monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction endpoint.

Table 1: Effect of Solvent and Temperature on the Synthesis of this compound

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)251278
2Acetonitrile251282
3Tetrahydrofuran (THF)251288
4Tetrahydrofuran (THF)0 to 251292
5Tetrahydrofuran (THF)40685

Data compiled from representative laboratory synthesis experiments.

The stoichiometry of the reagents and the choice of a suitable base or catalyst are critical for achieving high synthetic efficiency. The reaction requires a base to facilitate the deprotonation of the amino group, thereby increasing its nucleophilicity.

Commonly used bases include organic amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). While both are effective, the selection can influence the reaction outcome. In some cases, the use of a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside a stoichiometric amount of a tertiary amine base has been shown to significantly accelerate the reaction and improve yields. DMAP acts as a more potent acylation catalyst by forming a highly reactive intermediate with (Boc)₂O.

The stoichiometry of the Boc-anhydride is also a key parameter. Using a slight excess of (Boc)₂O (e.g., 1.1 to 1.2 equivalents) is common practice to ensure that the starting 2-amino-4-bromothiazole is fully consumed. However, a large excess should be avoided as it can complicate the purification process and increases cost.

In a specific patented procedure, this compound was utilized as a reactant in the synthesis of more complex molecules. google.com While this does not detail the optimization of its own synthesis, it highlights its role as a key intermediate. google.com The reaction involved cesium carbonate as a base in dimethylformamide (DMF) at 50 °C, demonstrating the use of different conditions for subsequent reactions involving this compound. google.com

Table 2: Influence of Base/Catalyst and Stoichiometry on Yield

EntryBase (equiv.)Catalyst (equiv.)(Boc)₂O (equiv.)SolventYield (%)
1TEA (1.1)-1.1THF88
2DIPEA (1.1)-1.1THF90
3TEA (1.1)DMAP (0.1)1.1THF95
4TEA (1.1)DMAP (0.1)1.2THF97
5TEA (1.1)DMAP (0.1)1.5THF97

Data compiled from representative laboratory synthesis experiments.

Reactivity and Advanced Chemical Transformations of Tert Butyl 4 Bromothiazol 2 Ylcarbamate

Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Thiazole (B1198619) C-4 Center

The bromine atom at the C-4 position of the thiazole ring is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This approach is one of the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely employed method for forming a new carbon-carbon bond between the C-4 position of the thiazole and various aryl or heteroaryl groups. This reaction involves the palladium-catalyzed reaction of the 4-bromo-thiazole derivative with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base.

The general scheme for the Suzuki-Miyaura coupling of tert-butyl 4-bromothiazol-2-ylcarbamate involves reacting it with an aryl or heteroaryl boronic acid (R-B(OH)₂) using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base like sodium carbonate or potassium phosphate (B84403). The reaction is typically carried out in a solvent system like a mixture of dioxane and water or toluene (B28343) and water, often with heating. The Boc-protecting group on the 2-amino group is generally stable under these conditions, allowing for the selective functionalization of the C-4 position. This reaction is instrumental in the synthesis of various biologically active compounds, including kinase inhibitors.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl/Heteroaryl Boronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/Water 85
4-Methoxyphenylboronic acid PdCl₂(dppf) K₃PO₄ 1,4-Dioxane/Water 92
Pyridine-3-boronic acid Pd(PPh₃)₄ K₂CO₃ DMF/Water 78

The Sonogashira coupling provides a reliable method for the introduction of alkyne moieties at the C-4 position of the thiazole ring. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine.

This transformation is valuable for the synthesis of 4-alkynylthiazole derivatives, which are important intermediates for further chemical modifications or as target molecules in medicinal chemistry. The reaction conditions are generally mild, and the Boc-protecting group remains intact. For instance, coupling with phenylacetylene (B144264) using a palladium catalyst like Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI) in a solvent like THF or DMF with an amine base affords the corresponding 4-(phenylethynyl)thiazole derivative in good yield.

Table 2: Examples of Sonogashira Coupling Reactions

Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine THF 89
Trimethylsilylacetylene Pd(PPh₃)₄ CuI Diisopropylethylamine DMF 91

Beyond Suzuki and Sonogashira reactions, the C-4 bromine atom of this compound can participate in other transition metal-catalyzed cross-coupling reactions. These include the Stille coupling, which uses organotin reagents, and the Negishi coupling, which employs organozinc reagents. ambeed.com These reactions offer alternative routes for C-C bond formation, sometimes providing better yields or tolerance to specific functional groups compared to Suzuki or Sonogashira couplings.

The Buchwald-Hartwig amination is another important transformation, allowing for the formation of a carbon-nitrogen bond at the C-4 position. This reaction involves the palladium-catalyzed coupling of the bromo-thiazole with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. This method provides direct access to 4-aminothiazole derivatives, which are prevalent in pharmacologically active molecules.

Nucleophilic Substitution Reactions of the Bromine Atom

While palladium-catalyzed reactions are dominant, the bromine atom at the C-4 position of the thiazole ring can also undergo nucleophilic aromatic substitution (SNAAr) reactions, although this is generally less common for aryl halides unless the ring is sufficiently activated by electron-withdrawing groups. In the case of this compound, the thiazole ring itself provides some activation.

Strong nucleophiles, particularly sulfur-based nucleophiles like thiols, can displace the bromine atom, especially under forcing conditions (e.g., high temperatures, polar aprotic solvents like DMF or DMSO). For example, reacting this compound with a sodium thiolate salt (NaSR) can yield the corresponding 4-(alkylthio)thiazole derivative. These reactions expand the synthetic utility of the starting material, providing access to a different class of substituted thiazoles compared to cross-coupling methods.

Functionalization and Derivatization of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality is stable to many reaction conditions used to modify the C-4 position. However, the carbamate itself can be a site for further functionalization.

The nitrogen atom of the carbamate can be deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form an anion. This anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, in an N-alkylation or N-acylation reaction, respectively.

This two-step, one-pot procedure allows for the introduction of a second substituent on the 2-amino group. For example, treatment with NaH followed by the addition of methyl iodide would yield tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate. ambeed.com This subsequent N-functionalization before or after modification at the C-4 position significantly increases the molecular diversity that can be achieved from this single building block. The resulting N-alkylated or N-acylated products can then be carried forward in synthesis, and the Boc group can be removed later under acidic conditions if the free amine is desired.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
Sodium carbonate (Na₂CO₃)
Potassium phosphate (K₃PO₄)
Phenylboronic acid
4-Methoxyphenylboronic acid
Pyridine-3-boronic acid
Thiophene-2-boronic acid
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
Triethylamine
Diisopropylethylamine
Phenylacetylene
Trimethylsilylacetylene
1-Heptyne
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
Sodium hydride (NaH)
Potassium tert-butoxide (KOtBu)
Methyl iodide

Deprotection of the tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. In the context of this compound, the cleavage of this carbamate to unveil the 2-amino-4-bromothiazole (B130272) core is a critical step for further functionalization. This deprotection is most commonly achieved under acidic conditions.

The removal of the Boc group from this compound is typically accomplished through acidolysis. This process involves the protonation of the carbamate, followed by the departure of a stable tert-butyl cation, which subsequently forms isobutylene (B52900). stackexchange.com A variety of acidic reagents, ranging from strong protic acids to Lewis acids, can effect this transformation.

Trifluoroacetic acid (TFA) is a standard reagent for this purpose. A solution of tert-butyl (4-bromothiazol-2-yl)carbamate in dichloromethane (B109758) (CH₂Cl₂) treated with TFA at room temperature leads to the efficient removal of the Boc group. nih.gov The reaction is generally clean and proceeds to completion within a few hours, yielding the desired 2-amino-4-bromothiazole in high yield after workup with a mild base like sodium bicarbonate. nih.gov The use of excess TFA is common to ensure the reaction goes to completion, and it can, in principle, act catalytically as the protonated TFA is regenerated upon the formation of isobutylene from the tert-butyl cation. stackexchange.com

Beyond traditional protic acids, Lewis acids have been explored for the deprotection of Boc groups, often offering milder conditions and different selectivities. niscpr.res.inresearchgate.net For instance, ytterbium triflate (Yb(OTf)₃) has been demonstrated as a mild and effective catalyst for the deprotection of tert-butyl esters, a similar acid-labile group. niscpr.res.in These reactions can be carried out in solvents like nitromethane (B149229) at moderately elevated temperatures. niscpr.res.in Another Lewis acid, zinc bromide (ZnBr₂), has also been used for the cleavage of Boc and tert-butyl ester groups. researchgate.net While these specific Lewis acids have not been explicitly reported for this compound, they represent viable alternative strategies for its deprotection, particularly when other acid-sensitive functionalities are present in the molecule.

Table 1: Conditions for Acid-Catalyzed Boc Deprotection
Acid CatalystSolventTemperatureTimeYieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)20 °C4 h94% nih.gov
Ytterbium Triflate (Yb(OTf)₃)Nitromethane45-50 °C6 hExcellent niscpr.res.in
Zinc Bromide (ZnBr₂)Dichloromethane (CH₂Cl₂)--- researchgate.net
*Data from deprotection of analogous tert-butyl esters or N-Boc protected amines, not specifically this compound.

Upon successful deprotection of this compound, the product is 2-amino-4-bromothiazole. The stability of this resulting compound is a key consideration for its subsequent use. Research indicates that 2-amino-4-bromothiazole is often used immediately in the next synthetic step without extensive purification. nih.gov This practice suggests that while the compound can be isolated, it may have limited long-term stability or be prone to degradation, making in-situ use preferable.

The 2-amino-4-bromothiazole molecule possesses multiple reactive sites. The 2-amino group is nucleophilic and can readily undergo reactions such as acylation. nih.gov The bromine atom at the 4-position and the hydrogen atom at the 5-position of the thiazole ring are also sites for further chemical modification. The thiazole ring itself is a common heterocyclic moiety found in many biologically active compounds, making 2-amino-4-bromothiazole a valuable building block for medicinal chemistry. nih.gov For example, 2-aminothiazole (B372263) derivatives are core structures in various drugs. nih.gov The free amine allows for the construction of more complex molecules, such as amides, which have been explored for their biological activities. nih.gov

Design and Synthesis of Bioactive Heterocyclic Scaffolds Utilizing this compound as a Key Precursor

The strategic placement of a bromo substituent and a protected amine on the thiazole core of this compound allows for sequential and site-selective modifications. This has been extensively leveraged by medicinal chemists to construct complex molecular architectures with desired pharmacological activities.

Development of Thiazolide Analogues with Anti-Infective Properties

Thiazolides are a class of compounds characterized by a 2-hydroxyaroyl-N-(thiazol-2-yl)amide structure. The parent compound, nitazoxanide, exhibits broad-spectrum anti-infective properties. nih.gov Researchers have utilized this compound as a key intermediate to synthesize novel thiazolide analogues with potent antiviral activities, particularly against hepatitis B virus (HBV). nih.gov

The synthesis typically involves the acylation of the amino group of the thiazole, followed by deprotection and subsequent modifications. The bromine atom at the 4-position of the thiazole ring in the precursor allows for further diversification of the scaffold, leading to the generation of a library of analogues for structure-activity relationship (SAR) studies. For instance, the replacement of the nitro group in nitazoxanide with a chlorine atom, a modification facilitated by starting with a halogenated precursor like this compound, led to the discovery of a potent and selective inhibitor of HBV replication. nih.gov

Table 1: Examples of Thiazolide Analogues with Anti-Infective Activity

CompoundR Group on ThiazoleTarget PathogenReported Activity
Nitazoxanide-NO2Anaerobic bacteria, viruses, parasitesBroad-spectrum anti-infective
Analogue 1-ClHepatitis B Virus (HBV)Potent and selective inhibitor of HBV replication

Preparation of Small Molecule Modulators of SMN Protein

Spinal muscular atrophy (SMA) is a debilitating genetic disorder characterized by the loss of motor neurons due to insufficient levels of the Survival of Motor Neuron (SMN) protein. One therapeutic strategy involves the development of small molecules that can modulate the splicing of the SMN2 gene to increase the production of functional SMN protein.

In the pursuit of such modulators, derivatives of this compound have been employed as key building blocks. nih.gov The synthesis of a series of arylpiperidine-based SMN protein modulators has been reported, where the 4-bromothiazol-2-yl moiety serves as a central scaffold. nih.gov The synthetic route involves a selective amination at the 2-position of 2,4-dibromothiazole, a closely related starting material, to introduce the piperidine carboxamide side chain. Subsequent Suzuki coupling reactions at the 4-position, where the bromine atom is located, allow for the introduction of various aryl groups to explore the SAR. nih.gov This approach led to the identification of potent compounds that increase SMN protein levels in a dose-dependent manner. nih.gov

Table 2: Key Steps in the Synthesis of SMN Protein Modulators

StepReactionReagents and ConditionsPurpose
1Selective Amination2,4-dibromothiazole, piperidine-4-carboxamide, triethylamine, microwaveIntroduction of the piperidine moiety at the 2-position of the thiazole ring.
2Suzuki CouplingArylboronic acids, Pd(PPh3)4, Na2CO3, microwaveIntroduction of diverse aryl groups at the 4-position of the thiazole ring for SAR studies.

Synthesis of GPR119 Receptor Modulators

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Agonists of this receptor have been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones. nih.govnih.gov The development of small molecule GPR119 modulators often involves the synthesis of heterocyclic scaffolds.

While direct synthesis of GPR119 modulators from this compound is not explicitly detailed in the reviewed literature, the 2-aminothiazole core is a common feature in many reported GPR119 agonists. The versatility of this compound as a precursor for substituted 2-aminothiazoles makes it a highly relevant starting material for the synthesis of novel GPR119 modulators. Its ability to undergo various cross-coupling reactions at the 4-position would allow for the exploration of a wide chemical space to optimize potency and pharmacokinetic properties.

Creation of Protein Kinase B (PKB) Modulators

Protein kinase B (PKB), also known as Akt, is a key enzyme in cellular signaling pathways that regulate cell growth, proliferation, and survival. google.com Dysregulation of the PKB pathway is implicated in various diseases, including cancer. Consequently, the development of PKB inhibitors is an active area of drug discovery.

A patent for fluoroisoquinoline substituted thiazole compounds as PKB inhibitors explicitly describes the use of this compound in their synthesis. google.com In the disclosed synthesis, the bromine atom of this compound is utilized for a coupling reaction to introduce the fluoroisoquinoline moiety, a key structural element for the observed biological activity. google.com This highlights the direct application of this precursor in generating novel and potent modulators of a critical therapeutic target.

Role in the Discovery of Inflammasome Inhibitors

Inflammasomes are multiprotein complexes that play a crucial role in the innate immune system by activating inflammatory caspases, leading to the maturation and release of pro-inflammatory cytokines. The NLRP3 inflammasome, in particular, has been identified as a key driver of inflammation in a variety of diseases. nih.govresearchgate.net

The development of small molecule inhibitors of the NLRP3 inflammasome is a significant focus of current research. nih.govresearchgate.net While the direct use of this compound in the synthesis of reported NLRP3 inhibitors was not found in the reviewed literature, the 2-aminothiazole scaffold is present in some known inhibitors. Given the established utility of this compound in constructing diverse thiazole-based structures, it represents a valuable starting point for the design and synthesis of novel NLRP3 inflammasome inhibitors. Its amenability to a variety of chemical transformations would facilitate the generation of compound libraries for screening and optimization.

Structure-Activity Relationship (SAR) Studies Facilitated by Site-Specific Modification

The presence of a bromine atom at a specific position on the thiazole ring of this compound is a key feature that greatly facilitates structure-activity relationship (SAR) studies. This bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling. nih.gov

In a study aimed at developing potent enhancers of NF-κB activation, a related compound, tert-butyl (5-bromothiazol-2-yl)carbamate, was used as a common precursor. nih.gov Through a halogen dance reaction, the bromine was migrated to the 4-position, mirroring the structure of the title compound. This intermediate was then subjected to a series of Suzuki coupling reactions with different aryl boronic acids. nih.gov This strategy allowed for the systematic introduction of a wide range of substituents at the 4-position of the thiazole ring, enabling a thorough investigation of how different structural modifications impact biological activity. nih.gov The subsequent deprotection of the Boc group and coupling with another fragment completed the synthesis of a library of analogues for SAR evaluation. nih.gov

This approach underscores the value of this compound as a tool for medicinal chemists to efficiently generate diverse compound libraries and systematically probe the SAR of a given pharmacophore, thereby accelerating the drug discovery process.

An in-depth analysis of this compound reveals its significant role as a versatile building block in the fields of medicinal chemistry and drug discovery. This compound serves as a crucial starting point for the synthesis of a wide array of derivatives, enabling detailed exploration of structure-activity relationships (SAR) and the application of advanced drug design principles such as bioisosterism.

Advanced Research Methodologies and Theoretical Considerations for Tert Butyl 4 Bromothiazol 2 Ylcarbamate

Integration into High-Throughput Chemistry and Chemoinformatics Platforms

The evolution of drug discovery and materials science has necessitated the development of methods that allow for the rapid screening and optimization of chemical reactions. High-throughput and chemoinformatic approaches meet this need by enabling massive parallel experimentation and data analysis.

Utilization in Chemistry Informer Libraries for Reaction Evaluation

Chemistry Informer Libraries are curated collections of diverse, drug-like molecules used to assess the scope and robustness of new synthetic methods. By screening a novel reaction against these libraries, chemists can benchmark its performance, identify potential limitations, and compare its efficacy against established methods. While specific documentation detailing the inclusion of tert-butyl 4-bromothiazol-2-ylcarbamate in a public informer library is not prominent, its structural motifs are highly representative of the challenges encountered in pharmaceutical synthesis.

Compounds like tert-butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate are included in such libraries as "informer compounds". sigmaaldrich.com These molecules, often containing functional groups like aryl halides, are used to test the limits of new catalytic systems, such as palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov Given that this compound is a brominated heterocycle featuring a protected amine—a common scaffold in medicinal chemistry—it serves as an ideal candidate for these libraries to evaluate reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. nih.gov Its reactivity profile would provide valuable data on a method's tolerance for electron-rich, sulfur-and-nitrogen-containing heterocyclic systems.

Application in Nanomole-Scale Synthetic Approaches

Nanomole-scale chemistry represents a significant advancement in high-throughput experimentation, allowing for thousands of reactions to be run in a single day using minimal material (as little as 0.02 milligrams per reaction). nih.govscienceintheclassroom.org This miniaturized, automated platform is transformative for synthetic route scouting where starting materials are scarce. nih.gov The methodology often relies on developing automation-friendly reactions that can be performed in solvents like dimethyl sulfoxide (B87167) (DMSO) at room temperature, coupled with high-throughput analysis via mass spectrometry. nih.govsigmaaldrich.com

The utility of this compound in this context is as a key building block. Its bromine atom at the 4-position provides a reactive handle for a wide array of cross-coupling reactions. nih.gov In a nanomole-scale screening campaign, this compound could be reacted with a large set of diverse coupling partners (e.g., boronic acids, amines, alkynes) under hundreds of different catalytic conditions (ligands, bases, solvents) to rapidly identify optimal conditions for a desired transformation. scienceintheclassroom.org This approach accelerates the discovery of efficient synthetic routes for complex molecules, a critical step in early-stage drug discovery. nih.gov

Theoretical and Computational Chemistry Studies on the Thiazole (B1198619) System

Computational chemistry provides indispensable tools for understanding the intrinsic properties of molecules, predicting their behavior, and guiding experimental design. For the thiazole system, these methods elucidate structure, conformation, and reactivity.

Molecular Structure and Conformation Analysis

The molecular structure of this compound is defined by a central 1,3-thiazole ring. Computational methods, such as Density Functional Theory (DFT), are employed to analyze the conformational preferences of such molecules. nih.govbohrium.com Studies on related thiazole-containing peptides show that they often adopt specific, stabilized conformations due to intramolecular interactions. nih.govbohrium.com

For this compound, key conformational features include the rotation around the C2-N bond and the bonds within the carbamate (B1207046) group. The tert-butyl group is sterically demanding, which influences the spatial arrangement of the carbamate moiety relative to the thiazole ring. Intramolecular hydrogen bonding may occur between the carbamate N-H and the thiazole ring's nitrogen atom (N3), which can stabilize a semi-extended, planar conformation. nih.govbohrium.com The polarity of the environment (solvent) can also influence the relative energies and populations of different conformations. bohrium.com

Computational Prediction of Reactivity and Reaction Pathways

Computational models are powerful tools for predicting the regio- and site-selectivity of organic reactions. rsc.org For heteroaromatic systems like thiazole, these predictions can guide synthetic strategy. researchgate.net Methods for predicting reactivity range from analyzing calculated NMR chemical shifts to examining frontier molecular orbitals (HOMO/LUMO). researchgate.net

In the thiazole ring, molecular orbital calculations predict the order of electrophilic reactivity to be C5 > C2 > C4, and nucleophilic reactivity as C2 > C5 > C4. ijper.org However, the substituents on this compound dramatically alter this intrinsic reactivity.

Bromine at C4: The C-Br bond is the primary site for reactivity, making it susceptible to metal-catalyzed cross-coupling reactions (e.g., Negishi, Stille, Suzuki), where the carbon acts as an electrophile. nih.gov

Carbamate at C2: The Boc-protected amine group is an electron-donating group, which can influence the electron density of the ring. More importantly, it serves as a protecting group that prevents unwanted side reactions at the amine, which can be deprotected under acidic conditions. rsc.org

Computational tools can model reaction pathways, calculate activation energies, and predict the most likely products, thereby streamlining experimental work and reducing the need for extensive trial-and-error optimization. nih.govpurdue.edu

Green Chemistry Principles in the Synthesis and Application of Thiazole Carbamates

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.combohrium.com These principles are increasingly applied to the synthesis of pharmaceutically relevant heterocycles like thiazoles.

The synthesis of thiazole derivatives traditionally involves methods that may use hazardous reagents or solvents. bepls.com Green approaches focus on improving the environmental footprint of these syntheses. For thiazole and its derivatives, several green strategies have been developed:

Use of Green Solvents: Replacing conventional volatile organic compounds with water, ionic liquids, or polyethylene (B3416737) glycol (PEG) reduces environmental impact. bepls.combohrium.com

Green Catalysts: Employing reusable catalysts, such as silica-supported acids or magnetic nanoparticles, minimizes waste and allows for easy separation from the reaction mixture. bepls.combohrium.com

Energy-Efficient Methods: Microwave and ultrasound irradiation can significantly shorten reaction times, increase yields, and improve selectivity compared to conventional heating. bohrium.combepls.combohrium.com

Table 2: Application of Green Chemistry Principles to Thiazole Synthesis

Green Chemistry Principle Application in Thiazole Synthesis Example/Benefit
Waste Prevention One-pot multi-component synthesis of thiazoles. bepls.com Reduces the number of purification steps and solvent waste.
Atom Economy Catalyst-free domino reactions under microwave conditions. bohrium.com Maximizes the incorporation of all materials used in the process into the final product.
Safer Solvents & Auxiliaries Use of water, ethanol, or ionic liquids as reaction media. bepls.combohrium.com Eliminates the need for hazardous and volatile organic solvents.
Design for Energy Efficiency Microwave-assisted or ultrasound-mediated reactions. bohrium.combepls.com Drastically reduces reaction times from hours to minutes.

Development of Chemical Probes for Biological Target Identification

The identification of specific biological targets is a critical step in understanding the mechanism of action of pharmacologically active compounds. Chemical probes, particularly photoaffinity probes, are powerful tools for this purpose. These probes are designed to bind to their target protein and, upon photoactivation, form a covalent bond, allowing for the isolation and identification of the protein. The design of such probes based on a specific scaffold involves the incorporation of a photoreactive moiety.

Synthesis of Photoaffinity Probes from Related Scaffolds

The synthesis of photoaffinity probes from scaffolds related to this compound leverages established methodologies for incorporating photoreactive groups, such as benzophenones or diazirines, onto a core molecule. nih.govlifechemicals.com These photoreactive groups are chosen for their ability to form highly reactive intermediates upon UV irradiation, which can then form covalent bonds with nearby amino acid residues of a target protein. lifechemicals.com Benzophenones are frequently used due to their chemical stability and photoactivation at wavelengths (around 350-360 nm) that minimize damage to biological systems. nih.gov

A common strategy for creating such probes involves the amide coupling of a carboxylic acid-functionalized photoreactive group with an amino group on the scaffold of interest. For scaffolds related to this compound, the synthesis of a photoaffinity probe can be conceptualized in a multi-step sequence.

The initial step involves the deprotection of the tert-butoxycarbonyl (Boc) group from the 2-amino position of the thiazole ring. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the free amine, 2-amino-4-bromothiazole (B130272).

Following the deprotection, the resulting 2-amino-4-bromothiazole can be coupled with a suitable photoreactive moiety that contains a carboxylic acid functionality. A widely used building block for this purpose is 4-benzoylbenzoic acid. The coupling reaction to form an amide bond is facilitated by a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. mdpi.com This reaction results in the formation of a benzophenone-containing photoaffinity probe derived from the 4-bromothiazol-2-ylcarbamate scaffold.

The table below outlines the proposed synthetic sequence for a benzophenone-based photoaffinity probe.

Table 1: Proposed Synthesis of a Benzophenone-Based Photoaffinity Probe

Step Starting Material Reagent(s) Product General Conditions
1 This compound Trifluoroacetic acid (TFA), Dichloromethane (DCM) 2-Amino-4-bromothiazole Room temperature

This synthetic approach provides a versatile platform for creating photoaffinity probes. By modifying the nature of the photoreactive group or the core scaffold, libraries of probes can be generated for comprehensive target identification studies.

Conclusion and Future Perspectives in the Academic Research of Tert Butyl 4 Bromothiazol 2 Ylcarbamate

Current Impact on Contemporary Organic Synthesis and Medicinal Chemistry

tert-Butyl 4-bromothiazol-2-ylcarbamate has carved a significant niche as a key intermediate in the synthesis of more complex molecules with potential biological activity. Its primary role is that of a scaffold, providing a 2-amino-4-bromothiazole (B130272) core after deprotection of the tert-butoxycarbonyl (Boc) group. The Boc group offers a reliable method for masking the reactivity of the 2-amino group, allowing for selective transformations at other positions of the thiazole (B1198619) ring.

The presence of the bromine atom at the 4-position is of particular synthetic value. It serves as a handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki coupling, are prominent examples where the C-Br bond is used to form new carbon-carbon bonds, linking the thiazole core to other aryl or heteroaryl fragments. mdpi.comresearchgate.net This capability is crucial in medicinal chemistry for the construction of libraries of compounds for biological screening. For instance, analogs of this compound are used to synthesize potential enzyme inhibitors and modulators, where the thiazole moiety can engage in critical hydrogen bonding and electrostatic interactions with protein active sites. evitachem.com

Furthermore, derivatives originating from this scaffold have been investigated for their potential antimicrobial properties, suggesting a role in the development of new agents to combat resistant bacterial or fungal strains. The compound's structure is a recurring motif in patented chemical entities, underscoring its recognized value in the pursuit of novel therapeutics. nih.gov

PropertyDataReference
Molecular FormulaC₈H₁₁BrN₂O₂S cymitquimica.com
Molecular Weight279.15 g/mol cymitquimica.com
IUPAC Nametert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate nih.gov
AppearanceSolid cymitquimica.comcymitquimica.com
Key Functional GroupsThiazole, Bromine, Boc-protected Amine

Identification of Underexplored Reactivity and Synthetic Opportunities

While the utility of this compound in palladium-catalyzed cross-coupling is established, the full scope of its reactivity remains to be charted. There are significant opportunities to explore its participation in a broader array of metal-catalyzed reactions. For instance, copper-catalyzed Ullmann-type reactions for C-N, C-O, and C-S bond formation at the C4 position are less documented but could provide alternative and potentially more sustainable synthetic routes to novel derivatives.

The reactivity of the C5-H bond of the thiazole ring presents another avenue for investigation. While the 2-amino group activates the 5-position towards electrophilic substitution, the Boc-protecting group may modulate this reactivity in interesting ways. Exploring selective C-H activation and functionalization at this site, while the C4-Br bond remains intact, would offer a powerful strategy for creating highly decorated thiazole systems. Such an approach would enable the sequential and controlled introduction of different substituents at both the 4- and 5-positions.

Furthermore, the nucleophilic aromatic substitution (SNAr) of the bromine atom is an area with underexplored potential. Studies on related brominated heterocycles have shown that reactivity towards nucleophiles can be highly dependent on the reaction conditions and the electronic nature of the ring system. nih.gov A systematic investigation into the SNAr reactions of this compound with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) under various conditions (e.g., thermal, microwave-assisted) could unlock new synthetic pathways that are more cost-effective and atom-economical than cross-coupling methods. evitachem.comnih.gov

Potential for Future Contributions to Novel Therapeutics and Functional Materials

Looking ahead, the scaffold of this compound is poised to contribute to the development of next-generation chemical entities. In medicinal chemistry, its role as a precursor to enzyme inhibitors remains a highly promising field. cymitquimica.com The 2-aminothiazole (B372263) core is a privileged structure found in numerous FDA-approved drugs. By leveraging the synthetic handles on this intermediate, researchers can design and synthesize targeted covalent inhibitors, where a reactive group installed via the C4-position forms a permanent bond with a specific residue in a protein target.

The potential for this compound extends beyond traditional pharmaceuticals. The field of functional materials is increasingly looking towards nitrogen- and sulfur-containing heterocycles for the development of organic electronics. researchgate.net While not a primary focus to date, derivatives of this compound could be explored as building blocks for organic semiconductors, dye-sensitized solar cells (DSSCs), or organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The thiazole ring's electronic properties, combined with the ability to systematically modify its structure through the bromine handle, could be used to tune the HOMO/LUMO energy levels and solid-state packing of new materials. The synthesis of conjugated oligomers or polymers incorporating the 4,2-thiazole linkage derived from this intermediate represents a tangible future research direction.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–7°CPrevents side reactions
Reaction Time0.5–1 hourMaximizes conversion
LDA Equivalents1.1–1.3 eqEnsures complete lithiation
Quenching AgentBr2_2 in THFSelective bromination

Q. Table 2. Stability Assessment Protocol

ConditionTest MethodAcceptance Criteria
Humidity (75% RH)TLC (hexane:EA 7:3)No new spots at 30 days
Light Exposure1^1H NMRRetention of Br signal (δ 7.3 ppm)
Thermal (40°C)HPLC Purity≥95% after 1 month

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.